

Application Notes and Protocols: Long-term Administration of Calcium Oxoglutarate in Rodent Models

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Compound of Interest

Compound Name: Calcium oxoglutarate

Cat. No.: B1231874

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Introduction

Calcium alpha-ketoglutarate (Ca-AKG), also known as calcium oxoglutarate, is a stable salt of alpha-ketoglutarate, a critical intermediate in the Krebs (TCA) cycle.^[1] The Krebs cycle is fundamental for cellular energy production and metabolism.^[2] Endogenous levels of AKG have been observed to decline significantly with age, with plasma levels in humans reportedly dropping up to 10-fold between the ages of 40 and 80.^{[3][4]} This decline has prompted research into Ca-AKG supplementation as a potential geroprotective strategy.

Recent long-term studies in rodent models have demonstrated that Ca-AKG can extend lifespan and, more notably, healthspan, compressing the period of late-life morbidity.^[5] The mechanisms are believed to involve the modulation of key aging pathways, including reducing chronic inflammation, influencing epigenetic regulation, and inhibiting mTOR. These application notes provide a summary of quantitative data from key studies and detailed protocols for researchers investigating the long-term effects of Ca-AKG in rodent models.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from studies on the long-term administration of calcium oxoglutarate in rodent models.

Table 1: Effects of Ca-AKG on Lifespan in C57BL/6 Mice

Sex	Dosage (% w/w in diet)	Treatment Start Age	Median Lifespan Extension	Max Lifespan Extension	Reference
Female	2%	18 months	10.5% - 16.6%	8% - 19.7%	
Male	2%	18 months	9.6% - 12.8%*	Not statistically significant	

*Changes in male lifespan were not always statistically significant.

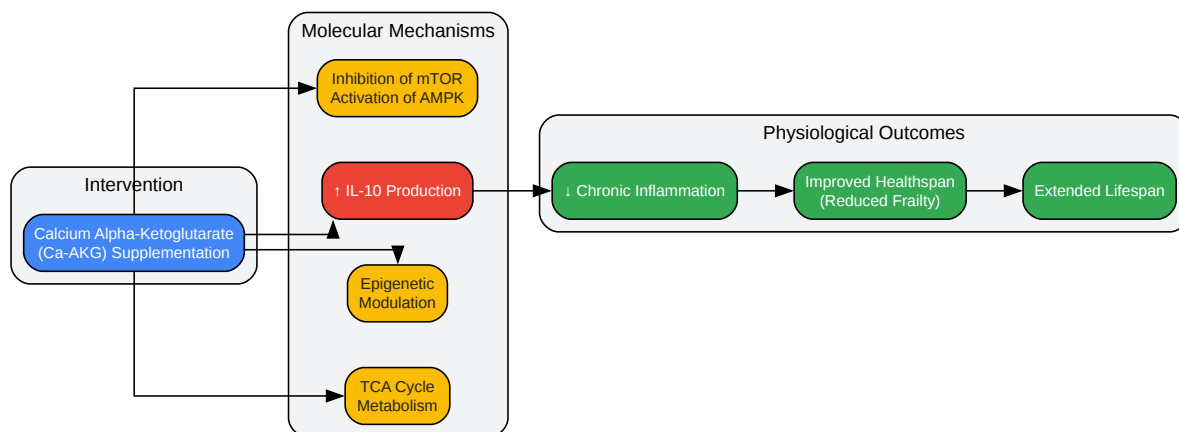
Table 2: Effects of Ca-AKG on Healthspan Parameters in Rodents

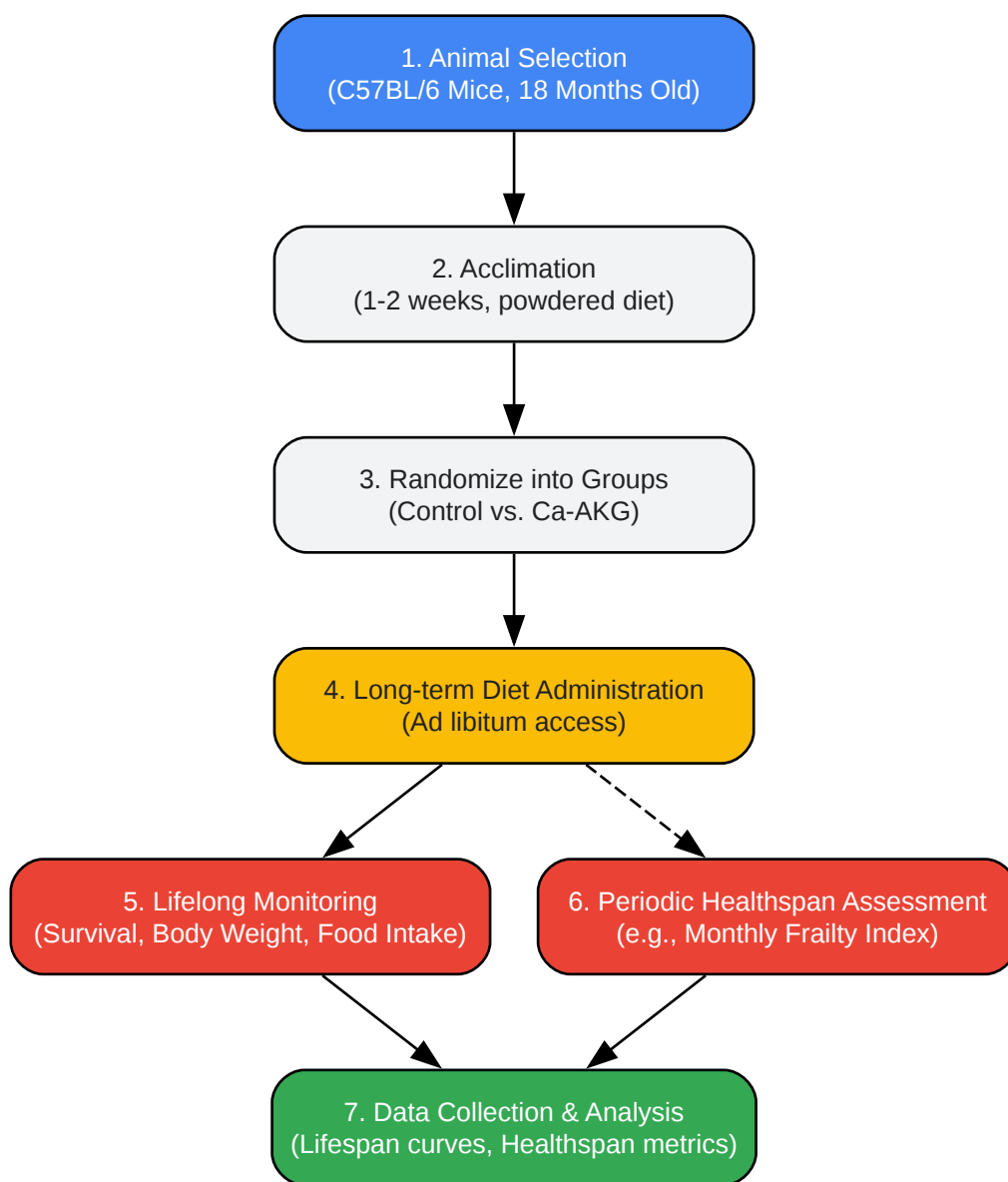
Parameter	Rodent Model	Dosage	Treatment Duration	Observed Effect	Reference
Frailty Index	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Reduced frailty score by ~41% in males and ~46% in females.	
Inflammatory Cytokines	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Decreased levels of systemic inflammatory cytokines; promoted production of anti-inflammatory IL-10 in females.	
Age-Related Phenotypes	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Improved fur color/condition, reduced kyphosis and gait disorders.	
Arterial Elasticity	Elderly Female Mice	2% w/v Ca-AKG in diet	182 days	93% improvement in elastic recoil compared to controls.	

Bone Mineralization	Ovariectomized Rats	1.0 mol/L Na-AKG in drinking water	60 days	Stimulated bone mineralization and reduced the intensity of bone atrophy.
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Key Biological Pathways and Mechanisms

Ca-AKG is a multifaceted molecule that influences several fundamental biological processes related to aging. Its primary proposed mechanism for extending healthspan is the suppression of chronic low-grade inflammation, a major driver of aging. In female mice, this is linked to the increased production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Additionally, as a key component of the TCA cycle, Ca-AKG is central to cellular energy metabolism. It also acts as an epigenetic modulator and is reported to influence longevity pathways such as mTOR and AMPK.





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